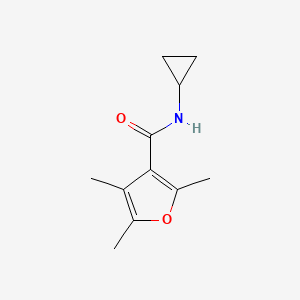
N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide, also known as CH-223191, is a small molecule antagonist of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that plays a crucial role in the regulation of various physiological processes, including immune response, cell differentiation, and metabolism. CH-223191 has been widely used in scientific research to study the function and mechanism of AhR.
Mecanismo De Acción
N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide acts as a competitive antagonist of AhR by binding to its ligand-binding domain. This prevents the binding of endogenous ligands, such as dioxins and polycyclic aromatic hydrocarbons (PAHs), to AhR. As a result, the activation of AhR is inhibited, leading to the suppression of downstream signaling pathways.
Biochemical and Physiological Effects
The inhibition of AhR by N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide has been shown to have various biochemical and physiological effects. For example, N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide has been shown to suppress the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in macrophages. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide in lab experiments is its high specificity and selectivity for AhR. This allows researchers to study the function and mechanism of AhR without interference from other signaling pathways. However, one of the limitations of using N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
There are several future directions for the use of N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide in scientific research. One potential application is in the development of novel therapeutics for the treatment of inflammatory diseases and cancer. Another potential direction is in the study of the role of AhR in the gut microbiome and its impact on human health. Additionally, the development of more potent and selective AhR antagonists may enhance the utility of N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide in future research.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide involves several steps. First, 2-acetylpyridine is reacted with cycloheptylamine to form N-cycloheptyl-2-acetylpyridin-1-amine. This intermediate is then reacted with acetic anhydride to form N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide. The final product is obtained by recrystallization and purification.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide has been used in various scientific research studies to investigate the role of AhR in different physiological processes. For example, N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide has been used to study the effect of AhR on immune response and inflammation. It has also been used to study the role of AhR in the development of cancer and other diseases.
Propiedades
IUPAC Name |
N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-13(11-16-10-6-5-9-14(16)18)15-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOONUISXVHOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)


![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)
![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)



![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)